molecular formula C13H13NO5 B3164738 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 893732-31-5

3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3164738
CAS No.: 893732-31-5
M. Wt: 263.25 g/mol
InChI Key: PIFAAUWXUPQVPX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-formyl-5,6-dimethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-14-9-5-11(19-3)10(18-2)4-7(9)8(6-15)12(14)13(16)17/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFAAUWXUPQVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1C(=O)O)C=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187827
Record name 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893732-31-5
Record name 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893732-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. A study demonstrated that 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid analogs showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Case Study :
A recent investigation focused on the synthesis of derivatives from this compound, which exhibited enhanced activity against breast cancer cells (MCF-7). The study reported IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Data Table :

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Organic Synthesis Applications

1. Building Block for Complex Molecules
3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including condensation reactions and cyclization processes.

Case Study :
In a synthetic route aimed at producing novel heterocyclic compounds, researchers utilized this indole derivative to create a library of compounds with potential pharmacological activity. The yields were reported to be high, demonstrating its utility as a starting material .

Materials Science Applications

1. Photovoltaic Materials
Recent studies have explored the use of indole derivatives in organic photovoltaic devices due to their electronic properties. The incorporation of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid into polymer matrices has shown improvements in charge transport and light absorption.

Data Table :

ParameterValueReference
Power Conversion Efficiency8.5%
Absorption Spectrum Peak550 nm
Stability (Days)180

Mechanism of Action

The mechanism of action of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
  • CAS Number : 893732-31-5
  • Molecular Formula: C₁₃H₁₃NO₅
  • Molecular Weight : 263.25 g/mol
  • Key Substituents :
    • Formyl group at position 3.
    • Methoxy groups at positions 5 and 6.
    • Methyl group at the indole nitrogen (position 1).
    • Carboxylic acid at position 2.

Physical Properties :

  • Appearance : Liquid or powder .
  • Purity : 97–99% (HPLC) .
  • Storage : Stable under dry, cool conditions .

Comparison with Structural Analogs

Key Structural Differences and Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Functional Group at C2 Key Properties/Applications Reference
3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid (Target) C₁₃H₁₃NO₅ 263.25 3-formyl, 5,6-dimethoxy, 1-methyl Carboxylic acid Condensation reactions; R&D intermediates
Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate C₁₃H₁₃NO₅ 263.25 3-formyl, 5,6-dimethoxy, 1H (no methyl) Methyl ester Ester precursor for hydrolysis to carboxylic acid
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (3c) C₁₂H₁₃NO₄ 235.24 5,6-dimethoxy, 1-methyl Carboxylic acid Studied as HO-1 ligand; lacks formyl reactivity
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid C₁₂H₁₁NO₄ 233.22 3-formyl, 6-methoxy, 1-methyl Carboxylic acid Reduced methoxy substitution alters electronic properties
3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid (unmethylated analog) C₁₂H₁₁NO₅ 249.23 3-formyl, 5,6-dimethoxy, 1H (no methyl) Carboxylic acid Lower molecular weight; reactivity varies with N-substituent

Biological Activity

3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS No. 893732-31-5) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid is characterized by the following features:

  • Molecular Formula : C₁₃H₁₃NO₅
  • Molecular Weight : 263.25 g/mol
  • Structural Formula : Structure

Synthesis

The synthesis of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with formylating agents under controlled conditions. This process has been optimized in various studies to enhance yield and purity.

Anticancer Activity

Research indicates that compounds structurally related to 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid exhibit significant anticancer properties. For example, studies have shown that similar indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
3-FDMIMDA-MB-23110Apoptosis via caspase activation
3-FDMIHepG215Cell cycle arrest
Indole AA549 (Lung Cancer)8Microtubule destabilization

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial and fungal strains. In vitro tests demonstrated that it inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different strains .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µM)
E. coli10
S. aureus5
C. albicans15

Case Studies

  • Study on Anticancer Properties : A study evaluated the effect of several indole derivatives on breast cancer cells, revealing that compounds similar to 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid significantly inhibited cell growth and induced apoptosis at low concentrations .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various indole derivatives, including this compound, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Q & A

Q. What are the standard synthetic routes for preparing 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid?

The compound is typically synthesized via formylation of a pre-functionalized indole core. A common approach involves Vilsmeier–Haack formylation, where a precursor like methyl 5,6-dimethoxy-1-methylindole-2-carboxylate is treated with POCl₃ and DMF in dichloroethane under reflux, followed by hydrolysis to yield the carboxylic acid . Alternative methods include condensation reactions with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst, as seen in related indole-carboxylic acid syntheses .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : Key signals include the formyl proton (~10 ppm in ¹H NMR) and methoxy/methyl group resonances .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C₁₃H₁₃NO₅, theoretical MW 263.23) .
  • HPLC : Purity (>97%) is validated via reverse-phase chromatography . Recrystallization from DMF/acetic acid mixtures improves crystallinity .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile intermediate in synthesizing bioactive molecules, particularly:

  • Thiazolidinone derivatives : Condensation with 2-aminothiazol-4(5H)-one yields compounds with potential antimicrobial or anticancer activity .
  • Prodrug development : Esterification of the carboxylic acid group (e.g., ethyl esters) enhances bioavailability for pharmacological studies .

Advanced Research Questions

Q. How do reaction conditions influence the yield of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid?

Key variables include:

  • Catalyst choice : Sodium acetate in acetic acid improves condensation efficiency compared to weaker bases, reducing side-product formation .
  • Temperature : Reflux (100–110°C) is critical for formylation but must be optimized to avoid decomposition of the formyl group .
  • Solvent polarity : Acetic acid facilitates both reaction progress and crystallization, while DMF is used for recrystallization to remove impurities .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The formyl group may exhibit keto-enol tautomerism, altering peak positions. Deuterated DMSO can stabilize the keto form for clearer analysis .
  • Steric effects : Substituents like methoxy groups deshield adjacent protons, shifting signals upfield. Comparative studies with analogs (e.g., 6-methoxyindole-3-carboxylic acid) aid interpretation .

Q. How can solubility challenges be addressed for biological assays?

  • pH adjustment : The carboxylic acid group allows salt formation (e.g., sodium or disodium salts) in alkaline buffers, improving aqueous solubility .
  • Prodrug derivatization : Ethyl or methyl esters (e.g., methyl 3-amino-5,6-dimethoxyindole-2-carboxylate) are hydrolyzed in vivo to the active acid .
  • Co-solvents : DMSO or PEG-400 (≤10% v/v) is used for in vitro studies without precipitating the compound .

Q. What are the key quality control criteria for this compound in synthetic workflows?

  • Purity : ≥97% by HPLC, with impurities (e.g., unreacted starting materials) quantified via area normalization .
  • Melting point : A sharp mp range (e.g., 199–201°C for related indole-carboxylic acids) indicates crystallinity and purity .
  • Stability : Storage under inert gas (N₂) at −20°C prevents oxidation of the formyl group .

Methodological Considerations

Q. How to optimize the synthesis of thiazolidinone derivatives from this compound?

  • Molar ratios : A 1.1:1 ratio of 3-formylindole to 2-aminothiazol-4(5H)-one minimizes unreacted aldehyde .
  • Reaction time : 3–5 hours under reflux balances yield and energy costs. Prolonged heating degrades the product .
  • Workup : Washing with ethanol and diethyl ether removes acetic acid residues, while recrystallization from DMF/acetic acid yields pure crystals .

Q. What computational tools assist in predicting the reactivity of this compound?

  • DFT calculations : Model electron density around the formyl group to predict nucleophilic attack sites .
  • Molecular docking : Assess binding affinity of derivatives (e.g., thiazolidinones) with target proteins like cyclooxygenase or kinase enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid

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